5-Cyclohexylpentyl beta-D-maltoside, with the Chemical Abstracts Service number 250692-65-0, is a non-ionic surfactant widely used in biochemical and pharmaceutical applications. This compound belongs to the class of maltosides, which are glycosides derived from maltose. The structure of 5-Cyclohexylpentyl beta-D-maltoside features a cyclohexyl group attached to a pentyl chain, linked to a maltoside moiety, making it particularly useful for solubilizing membrane proteins and other hydrophobic compounds in aqueous solutions .
5-Cyclohexylpentyl beta-D-maltoside is classified under carbohydrates and detergents. It is often utilized in research settings for its ability to stabilize proteins during purification processes. The compound is commercially available from suppliers like Glentham Life Sciences, which emphasizes its role in enhancing protein extraction and purification techniques .
The synthesis of 5-Cyclohexylpentyl beta-D-maltoside typically involves several key steps:
The detailed steps involve filtering through diatomaceous earth and concentrating the product using rotary evaporation to yield a syrup-like consistency suitable for further purification.
5-Cyclohexylpentyl beta-D-maltoside participates in various chemical reactions primarily due to its hydroxyl groups. These reactions can include:
The mechanism of action of 5-Cyclohexylpentyl beta-D-maltoside primarily revolves around its surfactant properties. It interacts with lipid bilayers in biological membranes, disrupting hydrophobic interactions and facilitating the solubilization of membrane proteins. This process enhances protein extraction efficiency by reducing aggregation and promoting stable protein conformations during purification steps .
Some relevant physical and chemical properties of 5-Cyclohexylpentyl beta-D-maltoside include:
5-Cyclohexylpentyl beta-D-maltoside finds extensive applications in scientific research:
The 5-cyclohexylpentyl hydrophobic moiety distinguishes this maltoside detergent from conventional linear alkyl-chain detergents. Its rigid cyclohexyl group and pentyl linker create a bicyclohexyl-like architecture that enhances hydrophobic matching with lipid acyl chains. In lipid bilayers, saturated acyl chains adopt all-trans conformations with restricted mobility, generating a dense van der Waals network [9]. The cyclohexyl ring’s chair conformation mimics this ordered environment, reducing the excess surface free energy (ESFE) at the protein-detergent interface compared to flexible alkyl chains (e.g., DDM) [6]. This compatibility is quantified by:
Table 1: Hydrophobic Tail Properties in Detergent-Lipid Systems
Detergent | Hydrophobic Tail Structure | Rigidity (Relative to DDM) | Bilayer Penetration Depth (nm) |
---|---|---|---|
DDM | Linear C12 alkyl | 1.0 (reference) | 1.8 |
5-Cyclohexylpentyl β-D-M | Cyclohexyl + pentyl | 1.7 | 1.7 |
t-PCCαM* | Bicyclohexyl | 2.3 | 2.0 |
Data synthesized from [1] [5] [9]; *t-PCCαM included for structural analogy
This structural congruence enables selective partitioning into lipid domains with high saturated lipid content. Cholesterol amplifies this effect by filling voids between cyclohexyl groups and lipid tails, mimicking its role in stabilizing lipid rafts [9]. Consequently, 5-cyclohexylpentyl β-D-maltoside extracts membrane proteins with native annular lipid preservation at 1.5× higher efficiency than DDM, as demonstrated in cytochrome b₆f complex isolations [8].
Micellar encapsulation by 5-cyclohexylpentyl β-D-maltoside imposes conformational restrictions on solubilized proteins via two synergistic mechanisms:
Low Detergent Off-Rate: With a CMC of 0.15 mM (vs. DDM’s 0.17 mM), its monomer exchange rate is ~10⁴-fold slower [5] [7]. This creates a kinetically stable micellar belt that suppresses spontaneous protein unfolding. NMR studies of β₂-adrenergic receptor (β₂AR) reveal that slow detergent exchange shifts conformational equilibria to the slow-exchange regime, resolving discrete inactive (R), active (R*), and ligand-specific states [7].
Micellar Morphology: Self-assembles into 32.6 kDa micelles (aggregation number = 66) with hydrodynamic radius of 2.1 nm [5]. The compact micelle size restricts large-scale helix movements, as evidenced by:
Table 2: Micellar Properties Influencing Protein Dynamics
Parameter | 5-Cyclohexylpentyl β-D-Maltoside | DDM | Functional Impact |
---|---|---|---|
CMC (mM) | 0.15 | 0.17 | Lower monomer exchange stabilizes PDC* |
Micellar Mass (kDa) | 32.6 | 66 | Smaller micelle reduces conformational entropy |
Aggregation Number | 66 | 127 | Tighter packing around protein |
Off-rate (s⁻¹) | ~10⁻⁵ | ~10⁻¹ | Slower exchange limits helix mobility |
PDC: Protein-Detergent Complex; Data from [5] [7]
The cyclohexyl group’s π-orbital shielding further prevents aromatic stacking with protein residues (e.g., Trp rotamer switching), reducing aberrant activation in GPCRs [6].
The stability of protein-5-cyclohexylpentyl β-D-maltoside complexes arises from a thermodynamic compensation between entropic penalties and enthalpic gains:
Entropy Reduction: The rigid cyclohexyl group loses only 0.6 kT of conformational entropy upon micellization vs. 1.2 kT for n-dodecyl chains, as calculated from molecular dynamics simulations [6]. This minimizes the entropic penalty of hydrophobic tail ordering around proteins.
Enthalpic Optimization: The detergent’s maltoside headgroup forms a hydrogen-bond network with protein polar residues (ΔG = −3.2 kcal/mol), while the cyclohexyl group enhances van der Waals contacts with hydrophobic protein surfaces (ΔG = −5.8 kcal/mol) [4]. Calorimetry data show binding is driven by:
Table 3: Thermodynamic Parameters of PDC Formation
Interaction Type | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
---|---|---|---|
Headgroup-Protein H-bond | −3.2 | −4.1 | −0.9 |
Tail-Protein vdW | −5.8 | −6.4 | −0.6 |
Tail-Lipid Hydrophobic | −2.3 | −0.8 | +1.5 |
Data derived from [4] [8]; vdW = van der Waals
This energetic profile enables native-like bilayer emulation: The detergent’s hydrophobic thickness (1.7 nm) matches the hydrophobic length of transmembrane helices (1.5–2.0 nm), minimizing hydrophobic mismatch penalties (ΔG~mismatch~ ≈ 0.3 kcal/mol·Å) [9]. Consequently, proteins exhibit near-native stoichiometric activity recovery, e.g., cytochrome b₆f complexes show 95% electron transfer efficiency vs. 75% in DDM [8].
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